1,2,3,3,6,6-Hexamethylcyclohex-1-ene
Overview
Description
1,2,3,3,6,6-Hexamethylcyclohex-1-ene, also known as HMCHE, is a cyclic hydrocarbon with the molecular formula C12H20. It is a colorless liquid with a strong odor and is commonly used in the field of organic chemistry. HMCHE is a versatile compound that can be used for various applications in the laboratory.
Scientific Research Applications
Chemical Synthesis and Transformations
1,2,3,3,6,6-Hexamethylcyclohex-1-ene, a compound related to cyclohexenes, has been explored in various chemical synthesis and transformation studies. For example, Askani and Wieduwilt (1986) synthesized 1,2,3,4,5,5-Hexamethyl-6-methylenecyclohexa-1,3-diene, a compound structurally related to 1,2,3,3,6,6-Hexamethylcyclohex-1-ene, demonstrating the potential for chemical transformations and rearrangements in this class of compounds (Askani & Wieduwilt, 1986).
Applications in Material Science
In the field of material science, the properties of 1,2,3,3,6,6-Hexamethylcyclohex-1-ene derivatives have been investigated. For instance, the study on liquid-liquid separation of hex-1-ene from hexane and cyclohexene from cyclohexane using ionic liquids provides insights into the applications of these compounds in separation processes, which could be relevant for industrial material separation and purification techniques (Karpińska, Wlazło, & Domańska, 2017).
Involvement in Organic Reactions
The compound and its derivatives have been involved in various organic reactions. For example, a study by Billups et al. (1996) on the synthesis and chemistry of Bicyclo[4.1.0]hept-1,6-ene, a structurally similar compound, illustrates the reactivity and potential applications in organic synthesis (Billups et al., 1996).
properties
IUPAC Name |
1,2,3,3,6,6-hexamethylcyclohexene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22/c1-9-10(2)12(5,6)8-7-11(9,3)4/h7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGCBNUSBMHDHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1(C)C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518844 | |
Record name | 1,2,3,3,6,6-Hexamethylcyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70518844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,3,6,6-Hexamethylcyclohex-1-ene | |
CAS RN |
88264-49-7 | |
Record name | 1,2,3,3,6,6-Hexamethylcyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70518844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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